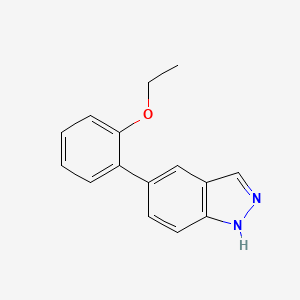![molecular formula C16H19N5O3 B5941301 2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid](/img/structure/B5941301.png)
2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the pyrimidine moiety. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: A similar compound used as a rigid linker in PROTAC development for targeted protein degradation.
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another related compound used as a semi-flexible linker in PROTAC development.
Uniqueness
2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid is unique due to its combination of a pyrazole ring, a piperidine ring, and a pyrimidine moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-15(10-14-17-4-1-5-18-14)21-6-2-11(3-7-21)13-8-12(19-20-13)9-16(23)24/h1,4-5,8,11H,2-3,6-7,9-10H2,(H,19,20)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOVVUFHJACQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=C2)CC(=O)O)C(=O)CC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-5-methyl-1H-indazole-3-carboxamide](/img/structure/B5941220.png)
![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5941225.png)
![6-[(diethylamino)methyl]-N-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5941233.png)

![4-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole](/img/structure/B5941248.png)

![5-[2-(3-chloro-1H-1,2,4-triazol-5-yl)ethyl]-3-[3-(4-fluorophenyl)tetrahydrofuran-3-yl]-1,2,4-oxadiazole](/img/structure/B5941263.png)

![8-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5941273.png)
![5-ethyl-2-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]pyrimidine](/img/structure/B5941280.png)
![2-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}benzoic acid](/img/structure/B5941290.png)
![4-ethyl-5-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5941295.png)
![2-{4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}-2-oxo-1-(2-thienyl)ethanone](/img/structure/B5941310.png)
![N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5941311.png)
